![molecular formula C20H32O2 B600629 oryzalexin S CAS No. 143437-61-0](/img/structure/B600629.png)
oryzalexin S
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Overview
Description
Oryzalexin S is a diterpenoid.
This compound is a natural product found in Oryza sativa and Laurencia with data available.
Scientific Research Applications
Biosynthesis and Structural Characteristics
Oryzalexin S is synthesized through a complex biosynthetic pathway involving several key enzymes and gene clusters. The primary biosynthetic gene clusters (BGCs) associated with this compound production include:
- c4BGC : Contains genes for syn-copalyl diphosphate synthase (OsCPS4) and cytochrome P450 monooxygenases (CYP99A2 and CYP99A3), which are crucial for the initial steps of hydroxylation.
- c7BGC : Houses additional enzymes (CYP71Z21 and CYP71Z22) that further modify the compound, highlighting the intricate nature of its biosynthesis .
The structural characterization of this compound reveals that it possesses a stemarane-type skeleton, differentiating it from other oryzalexins, which have varying structural configurations .
Antimicrobial Properties
This compound exhibits notable antimicrobial activity, particularly against fungal pathogens such as Magnaporthe oryzae, which causes rice blast disease. Research indicates that this compound can inhibit spore germination and fungal growth at specific concentrations, thereby contributing to the plant's innate immune response .
Case Studies on Antifungal Activity
- Inhibition of Magnaporthe oryzae : Studies have demonstrated that at a concentration of 100 ppm, this compound significantly reduces spore germination rates, providing evidence for its potential use in enhancing crop resistance to fungal infections .
- Comparative Analysis : In experiments comparing various oryzalexins, this compound was shown to be effective against multiple strains of rice pathogens, underscoring its importance in agricultural applications .
Enhancing Crop Resilience
The application of this compound extends beyond its antimicrobial properties; it is also pivotal in enhancing overall crop resilience. Genetic studies have shown that manipulating the expression of genes involved in the biosynthesis of this compound can lead to increased production of this compound, thereby improving the plant's defensive capabilities against environmental stressors and pathogens .
Genetic Engineering Approaches
- Transgenic Lines : Research involving transgenic rice lines overexpressing specific bHLH transcription factors has resulted in increased levels of this compound. These modifications correlate with enhanced resistance to diseases, suggesting a viable strategy for breeding more resilient rice varieties .
- Metabolic Engineering : The use of metabolic engineering techniques to boost the production of oryzalexins has shown promise in developing rice cultivars with improved disease resistance profiles .
Potential Agricultural Applications
The implications of utilizing this compound in agriculture are significant:
- Natural Pesticides : Given its antifungal properties, this compound could be explored as a natural pesticide alternative, reducing reliance on synthetic chemicals.
- Crop Breeding : Integrating this compound biosynthesis pathways into breeding programs can lead to the development of rice varieties with enhanced resistance to biotic stresses.
Properties
CAS No. |
143437-61-0 |
---|---|
Molecular Formula |
C20H32O2 |
Molecular Weight |
304.47 |
IUPAC Name |
(1R,2S,4R,6S,7R,10S,13R)-6-(hydroxymethyl)-2,6,12-trimethyltetracyclo[11.2.1.01,10.02,7]hexadec-11-en-4-ol |
InChI |
InChI=1S/C20H32O2/c1-13-8-15-4-5-17-18(2,12-21)10-16(22)11-19(17,3)20(15)7-6-14(13)9-20/h8,14-17,21-22H,4-7,9-12H2,1-3H3/t14-,15+,16+,17+,18-,19+,20-/m1/s1 |
SMILES |
CC1=CC2CCC3C(CC(CC3(C24CCC1C4)C)O)(C)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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